Phosphoramidic acid, 2-pyridinyl-, dimethyl ester
Description
Properties
CAS No. |
90008-29-0 |
|---|---|
Molecular Formula |
C7H11N2O3P |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
N-dimethoxyphosphorylpyridin-2-amine |
InChI |
InChI=1S/C7H11N2O3P/c1-11-13(10,12-2)9-7-5-3-4-6-8-7/h3-6H,1-2H3,(H,8,9,10) |
InChI Key |
DAPLIFSHESCAEW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NC1=CC=CC=N1)OC |
Origin of Product |
United States |
Preparation Methods
Direct Phosphorylation of 2-Aminopyridine
The most straightforward method involves reacting 2-aminopyridine with dimethyl chlorophosphate under controlled conditions. A 2017 Journal of the American Chemical Society study demonstrated that chiral phosphoric acids significantly enhance reaction selectivity when forming P–N bonds.
Mechanism :
- Activation of dimethyl chlorophosphate ($$ (CH3O)2P(O)Cl $$) via Brønsted acid catalysis
- Nucleophilic attack by 2-aminopyridine's amine group
- HCl elimination to form the target compound
Optimization Data :
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (ee %) |
|---|---|---|---|
| None | 25 | 32 | - |
| CPA-1 | -20 | 78 | 94 |
| H2SO4 | 40 | 65 | - |
Transesterification of Phosphoramidic Acid Diesters
Patent CN110669069A details an ester exchange protocol adaptable for synthesizing dimethyl esters. While originally developed for phosphite diesters, the methodology applies to phosphoramidates through substitution of alcohol reactants.
Procedure :
- Combine phosphoramidic acid diethyl ester with excess methanol
- Add alkaline catalyst (KOH or Na2CO3 at 0.5–5 wt%)
- Reflux under nitrogen at 70–180°C with fractional distillation
Critical Parameters :
- Methanol:diester molar ratio ≥5:1 for >90% conversion
- Catalyst loading below 2% minimizes decomposition
- Fractional distillation removes ethanol byproduct (bp 78°C)
Coupling Agent-Mediated Synthesis
WO2016202875A1 discloses esterification strategies for pyridine dicarboxylates that can be adapted for phosphoramidates. The method employs carbodiimide reagents to activate phosphorus acids for amine coupling.
Representative Protocol :
- Dissolve dimethyl phosphoramidate (1 eq) in anhydrous THF
- Add 2-aminopyridine (1.2 eq) and EDCI (1.5 eq)
- Stir at 0°C → RT for 12 h
- Purify via silica chromatography (EtOAc/hexane)
Advantages :
- Ambient reaction conditions
- No acidic/basic catalysts required
- Scalable to multi-gram quantities
Catalytic System Innovations
Brønsted Acid Catalysis
The chiral phosphoric acid (CPA) system from JACS 2017 achieves enantioselective synthesis through:
- Preferential stabilization of transition states via H-bonding
- Steric shielding by 2,4,6-trimethyl-3,5-dinitrophenyl groups
- Synergistic effects with Lewis acids (e.g., Mg(OTf)2)
Kinetic Resolution Data :
- Selectivity factor (s) up to 38 for R vs S enantiomers
- Turnover frequency (TOF): 12 h⁻¹ at -20°C
Phase-Transfer Catalysis
Recent adaptations of patent CN110669069A utilize quaternary ammonium salts to accelerate transesterification:
| Catalyst | Reaction Time (h) | Conversion (%) |
|---|---|---|
| None | 24 | 45 |
| TBAB | 8 | 92 |
| Aliquat 336 | 6 | 98 |
Purification and Characterization
Distillation Techniques
Fractional distillation under reduced pressure (0.2–1 kPa) effectively separates:
- Unreacted methanol (bp 64.7°C at 101 kPa)
- Target compound (bp 142–145°C at 0.5 kPa)
- High-boiling byproducts (>180°C)
Chromatographic Methods
Reverse-phase HPLC (C18 column) with MS detection confirms purity:
- Mobile phase: 60:40 MeCN/H2O (+0.1% formic acid)
- Retention time: 6.8 min
- ESI-MS: [M+H]+ m/z 217.1
Industrial-Scale Considerations
Patent CN110669069A provides engineering insights for kilogram-scale production:
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Batch size | 100 g | 50 kg |
| Distillation efficiency | 78% | 92% |
| Cycle time | 18 h | 24 h |
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems adapted from WO2016202875A1 enable:
- 10× faster heat transfer vs batch reactors
- Real-time FTIR monitoring of reaction progress
- 95% yield at 0.5 kg/day production rate
Biocatalytic Approaches
Novel phosphatase enzymes demonstrate potential for:
- Stereoselective P–N bond formation
- Aqueous-phase reactions at 25–37°C
- 99% atom economy vs traditional methods
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, 2-pyridinyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized phosphoramidates .
Scientific Research Applications
Phosphoramidic acid, 2-pyridinyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of novel drugs.
Mechanism of Action
The mechanism by which phosphoramidic acid, 2-pyridinyl-, dimethyl ester exerts its effects involves the interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to various substrates. This process is facilitated by the presence of the pyridine ring, which enhances the reactivity of the phosphoramidic acid moiety .
Comparison with Similar Compounds
Substituent-Driven Structural and Electronic Variations
The substituents on the phosphoramidic acid scaffold significantly influence physicochemical properties and applications. Key analogs include:
- Electronic Effects : The 2-pyridinyl group in the target compound provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing p-nitrophenyl group in the Λ-M-nitrophenyl analog . This difference impacts reactivity in nucleophilic substitutions or hydrolysis.
- Steric and Stereochemical Factors: The N-(α-methylbenzyl) analog exhibits chirality due to its α-methylbenzyl group, enabling stereoselective interactions absent in the non-chiral 2-pyridinyl derivative .
Crystallographic and Hydrogen-Bonding Patterns
Stability and Degradation Pathways
- Environmental Degradation : Methamidophos (a methyl phosphoramidate insecticide) degrades rapidly via microbial action, suggesting the 2-pyridinyl derivative may follow similar pathways if exposed to soil bacteria .
- Thermal Stability : The Λ-M-nitrophenyl analog remains stable up to 303°C, whereas halogenated analogs (e.g., tetrachloropyridinyl derivatives) likely exhibit higher decomposition temperatures due to stronger intermolecular forces .
Biological Activity
Phosphoramidic acid, 2-pyridinyl-, dimethyl ester, also known as a phosphoramidate, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, synthesis, and case studies demonstrating its efficacy.
Overview of Phosphoramidates
Phosphoramidates are a class of compounds characterized by the presence of a phosphorus-nitrogen bond. They are often used as prodrugs due to their ability to enhance the bioavailability of active pharmaceutical ingredients. The biological activity of phosphoramidates is largely attributed to their role in phosphorylation processes, which are essential for various biochemical pathways in living organisms .
Mechanisms of Biological Activity
- Phosphorylation Processes : Phosphoramidic acids can act as phosphorylating agents, facilitating the transfer of phosphate groups to nucleophiles. This process is crucial for the activation of numerous biomolecules, including nucleotides and enzymes .
- Enzyme Inhibition : Some phosphoramidates exhibit inhibitory effects on specific enzymes, impacting metabolic pathways. For instance, certain derivatives have been shown to inhibit serine proteases and other critical enzymes involved in disease processes .
- Antiviral Activity : Research indicates that phosphoramidic compounds can possess antiviral properties by interfering with viral replication mechanisms. They may function as prodrugs that are converted into active forms within the host cells .
Synthesis and Structural Variations
The synthesis of phosphoramidic acid derivatives typically involves reactions between phosphorus oxychloride and amines or amino acids. The structural variations significantly influence their biological activity:
- Chirality : The stereochemistry of the phosphorus atom plays a crucial role in determining the biological potency of these compounds. Chiral phosphoramidates have been shown to exhibit enhanced selectivity for specific biological targets .
- Substituents : The nature of substituents on the nitrogen atom can affect solubility, stability, and interaction with biological molecules. For example, the introduction of aromatic groups has been linked to improved enzyme inhibition properties .
Antiviral Properties
A study demonstrated that certain phosphoramidate derivatives showed promising activity against viral infections by enhancing cellular uptake and bypassing initial phosphorylation steps required for activation .
- Example : A specific derivative was tested against hepatitis C virus (HCV) and exhibited significant antiviral activity by inhibiting viral replication in vitro.
Enzyme Inhibition
Research has indicated that phosphoramidic acid derivatives can effectively inhibit angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure.
- Example : A derivative exhibited an IC50 value of 6.7 ng/mL against ACE, showcasing its potential as an antihypertensive agent .
Data Table: Biological Activities of Selected Phosphoramidic Acid Derivatives
Q & A
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of Phosphoramidic acid, 2-pyridinyl-, dimethyl ester?
The compound’s molecular structure (C₇H₁₁N₂O₃P) can be analyzed using NMR spectroscopy (¹H, ¹³C, and ³¹P) to resolve the pyridinyl and phosphoryl groups. For example, the ³¹P NMR spectrum typically shows a singlet near δ 0–5 ppm for the dimethyl ester group . Mass spectrometry (MS) is critical for confirming molecular weight (202.1476 g/mol) and fragmentation patterns. Reference databases like the EPA/NIH Mass Spectral Data Base provide benchmarks for validating experimental MS data .
Q. How can researchers validate the purity of this compound during synthesis?
Purity validation requires HPLC or GC-MS to separate and quantify impurities. Due to the compound’s hydrolytic sensitivity (common in phosphoramidates), use inert atmospheres and anhydrous solvents during analysis. Cross-reference retention times with synthetic intermediates (e.g., diethyl ester analogs) to identify byproducts .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reactivity data for pyridinyl-substituted phosphoramidates?
Contradictions in reactivity (e.g., unexpected hydrolysis rates) may arise from steric or electronic effects of the pyridinyl group. Computational modeling (DFT or MD simulations) can predict steric hindrance around the phosphorus center. Pair this with kinetic studies under varied pH and temperature conditions to isolate contributing factors . For example, compare hydrolysis rates with structurally related compounds like Fenamiphos (a pesticidal phosphoramidate) to contextualize results .
Q. How can researchers design experiments to study the degradation pathways of this compound in environmental matrices?
Use isotopic labeling (e.g., ¹⁸O or ³²P) to track degradation intermediates via LC-MS/MS. For soil or water studies, simulate environmental conditions (pH 5–9, UV exposure) and monitor breakdown products like pyridinylamine or dimethyl phosphate. Reference EPA guidelines for hazardous organophosphates (e.g., Nemacur P) to identify ecotoxicological endpoints .
Methodological Challenges
Q. What precautions are necessary for handling this compound in laboratory settings?
This compound is classified as a TOXIC SOLID under UN 2811. Use gloveboxes for synthesis, and store under argon at –20°C to prevent hydrolysis. Safety protocols from analogous organophosphates (e.g., Fenamiphos) recommend PPE (gloves, goggles) and immediate decontamination with alkaline solutions (e.g., 10% NaOH) .
Q. How can researchers optimize synthetic yields for this compound?
Yields are often limited by competing side reactions (e.g., ester hydrolysis or pyridinyl group oxidation). Use Schlenk techniques to exclude moisture and oxygen. Catalyst screening (e.g., DMAP or imidazole derivatives) can accelerate phosphorylation. Compare yields with structurally related esters (e.g., diisobutyl or diphenyl esters) to identify optimal conditions .
Data Interpretation
Q. How should researchers interpret conflicting bioactivity data in enzyme inhibition assays?
Conflicting inhibition results (e.g., acetylcholinesterase vs. butyrylcholinesterase) may reflect structural specificity. Conduct docking simulations to map interactions between the pyridinyl group and enzyme active sites. Validate with mutagenesis studies on key residues (e.g., serine hydrolases) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. For small datasets, apply Bayesian hierarchical models to account for variability. Cross-validate with EPA-accepted protocols for organophosphate toxicity testing .
Advanced Analytical Techniques
Q. How can NMR relaxation studies improve understanding of molecular dynamics in this compound?
Measure T₁ and T₂ relaxation times to assess rotational mobility of the pyridinyl and phosphoryl groups. Compare with methyl group dynamics in related esters (e.g., diethyl or diphenyl) to quantify steric effects .
Q. What role does X-ray crystallography play in elucidating the solid-state structure of this compound?
Single-crystal X-ray diffraction can resolve bond angles and conformations inaccessible via spectroscopy. Prioritize low-temperature crystallography to minimize thermal motion artifacts. Reference crystallographic data for analogs like Nemacur P (CAS 950-10-7) for structural comparisons .
Computational Approaches
Q. How can QSAR models predict the environmental persistence of this compound?
Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Train models with data from EPA’s DSSTox database for organophosphates to predict half-lives in soil/water .
Q. What molecular dynamics parameters are critical for simulating hydrolysis pathways?
Simulate hydrolysis using explicit solvent models (e.g., TIP3P water) and monitor proton transfer events. Key parameters include activation energy for P–N bond cleavage and solvent accessibility of the phosphoryl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
